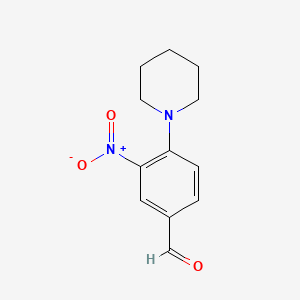

3-Nitro-4-(piperidin-1-yl)benzaldehyde

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-nitro-4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-9-10-4-5-11(12(8-10)14(16)17)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNMEAFYZHALEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371817 | |

| Record name | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39911-29-0 | |

| Record name | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Nitro 4 Piperidin 1 Yl Benzaldehyde

Nitration of 4-(piperidin-1-yl)benzaldehyde (B83096)

A well-established method for the synthesis of 3-nitro-4-(piperidin-1-yl)benzaldehyde involves the direct nitration of 4-(piperidin-1-yl)benzaldehyde. This electrophilic aromatic substitution reaction requires precise control to achieve selective nitration at the desired position.

Reaction Conditions and Optimization for Selective Nitration at the 3-Position

The nitration of 4-(piperidin-1-yl)benzaldehyde is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The piperidin-1-yl group is a strongly activating ortho-, para-director, while the benzaldehyde (B42025) group is a meta-director. The position of nitration is therefore directed to the position ortho to the piperidin-1-yl group and meta to the aldehyde group, which is the 3-position.

Optimization of the reaction conditions is crucial for maximizing the yield of the desired 3-nitro isomer and minimizing the formation of byproducts. Key parameters that are controlled include the reaction temperature, the ratio of nitrating agents, and the reaction time. The reaction is typically conducted at low temperatures to control the exothermic nature of the nitration and to enhance the selectivity for the 3-nitro product. The reaction time is generally kept between 1 to 3 hours.

| Parameter | Optimized Condition |

| Starting Material | 4-(piperidin-1-yl)benzaldehyde |

| Nitrating Agent | Mixture of concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) |

| Temperature | Low temperature (e.g., 0-10 °C) |

| Reaction Time | 1-3 hours |

Role of Nitrating Agents and Controlled Temperature Regimes

The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.

Maintaining a controlled low-temperature regime is paramount for several reasons. Firstly, it helps to prevent polysubstitution on the aromatic ring. Secondly, it minimizes oxidative side reactions that can be promoted by the strongly oxidizing nitrating mixture. Sudden increases in temperature can lead to a decrease in selectivity and the formation of undesired isomers and oxidation products.

Purification Techniques: Recrystallization and Column Chromatography for High Purity Isolation

Following the completion of the reaction, the crude this compound is isolated and requires purification to remove unreacted starting materials, isomeric byproducts, and other impurities. Two common and effective methods for achieving high purity are recrystallization and column chromatography.

Recrystallization: This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent system. The crude product is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals of this compound while the impurities remain in the mother liquor. The selection of an appropriate solvent is critical for successful recrystallization.

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is employed. In this method, the crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed to isolate the pure this compound.

Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoro-3-nitrobenzaldehyde (B1361154) with Piperidine (B6355638)

An alternative and efficient synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-3-nitrobenzaldehyde and piperidine. This method takes advantage of the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing nitro group.

Detailed Reaction Mechanism and Catalytic Considerations

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first step, the nucleophile, piperidine, attacks the carbon atom bearing the fluorine atom, which is activated by the ortho-nitro group. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and the nitro group. In the second, typically faster step, the leaving group, the fluoride (B91410) ion, is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.

The reaction is typically carried out in the presence of a base, such as anhydrous potassium carbonate (K₂CO₃), which acts as a scavenger for the hydrogen fluoride (HF) that is formed during the reaction. This prevents the protonation of the piperidine nucleophile and drives the reaction to completion.

Optimization of Reagents, Solvents (e.g., DMF), and Reaction Parameters (Temperature, Time)

The efficiency of the SNAr reaction is highly dependent on the choice of reagents, solvent, and reaction conditions.

Reagents: Piperidine is used as the nucleophile. Anhydrous potassium carbonate is a commonly used base to neutralize the HF produced.

Solvents: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Dimethylformamide (DMF) is a frequently used solvent for this transformation.

Reaction Parameters: The reaction is typically conducted at elevated temperatures to provide the necessary activation energy for the reaction to proceed at a reasonable rate. Optimization of the temperature and reaction time is crucial to ensure complete conversion of the starting material while minimizing potential side reactions. A typical temperature range for this reaction is 80-90 °C, with a reaction time of 6-12 hours.

| Parameter | Optimized Condition |

| Starting Material | 4-Fluoro-3-nitrobenzaldehyde |

| Nucleophile | Piperidine |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80-90 °C |

| Reaction Time | 6-12 hours |

Advantages of the SNAr Pathway in Terms of Efficiency and Yield

The synthesis of this compound is frequently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway offers significant advantages in terms of both reaction efficiency and product yield, primarily due to the electronic properties of the starting materials. The SNAr mechanism is particularly favored for its high chemoselectivity and the ability to proceed without the need for transition metal catalysts, making it a cost-effective and efficient method for functionalizing aromatic systems. researchgate.net

The presence of a strong electron-withdrawing group, such as the nitro group (-NO2), positioned ortho or para to a leaving group (e.g., a halogen like fluorine or chlorine) is known to significantly increase the rate of SNAr reactions. researchgate.net In the case of a precursor like 4-fluoro-3-nitrobenzaldehyde, the nitro group powerfully activates the aromatic ring towards nucleophilic attack by piperidine at the C-4 position. This activation lowers the energy barrier for the formation of the intermediate Meisenheimer complex, thereby accelerating the substitution process.

The efficiency of the SNAr pathway for this specific transformation leads to high conversion rates and clean reaction profiles, often resulting in excellent yields of the desired product. researchgate.net The reaction conditions are typically mild, and the process avoids the generation of metallic waste associated with alternative cross-coupling methods like the Buchwald-Hartwig amination, which require expensive palladium catalysts and ligands.

Table 1: Comparative Analysis of SNAr and Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-nitrobenzaldehyde Derivatives

| Feature | SNAr Pathway | Buchwald-Hartwig Cross-Coupling |

|---|---|---|

| Catalyst Requirement | Typically catalyst-free. | Requires transition metal catalyst (e.g., Palladium) and specific ligands. |

| Substrate Activation | Requires strong electron-withdrawing groups (e.g., -NO2) on the aromatic ring. | Broader substrate scope, less dependent on electronic activation. |

| Cost-Effectiveness | High, due to the absence of expensive metal catalysts and ligands. | Lower, due to the cost of catalysts, ligands, and necessary purification. |

| Environmental Impact | Lower, avoids toxic heavy metal waste. | Higher, due to potential for metal contamination in waste streams. |

| Typical Yields for Activated Substrates | High to excellent. | Good to excellent, but can be sensitive to ligand and base choice. |

Novel Synthetic Routes and Future Directions in Chemical Synthesis

While the SNAr pathway is robust, ongoing research focuses on developing novel synthetic methodologies that align with the principles of sustainable chemistry and enhance synthetic efficiency. Future directions in the synthesis of this compound and its analogs are centered on green chemistry principles, the development of stereoselective methods for creating chiral derivatives, and the implementation of one-pot multi-component and cascade reactions to streamline the manufacturing process.

Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste and using less hazardous substances. mdpi.com For the synthesis of this compound, green approaches focus on solvent replacement, alternative energy sources, and biocatalysis.

One key area of development is the use of environmentally benign solvents. Polyethylene glycol (PEG-400), for instance, has been identified as a green, non-toxic, and biodegradable solvent for SNAr reactions, leading to excellent yields in short reaction times. nih.gov Other green techniques such as microwave irradiation and ultrasonication can also be applied to accelerate reactions, often leading to higher yields and cleaner product formation with reduced energy consumption. nih.gov

Biocatalysis represents another frontier, where enzymes are used to perform specific chemical transformations. While not yet reported specifically for this compound, enzymatic methods are being explored for related reactions, such as the nitroaldol (Henry) reaction, which could be adapted for creating derivatives. rsc.org The use of enzymes can offer high selectivity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. rsc.org

Table 2: Overview of Potential Green Chemistry Strategies

| Strategy | Description | Potential Advantage |

|---|---|---|

| Green Solvents | Replacing traditional volatile organic compounds (VOCs) with biodegradable and less toxic alternatives like PEG-400 or water. nih.gov | Reduced environmental pollution and worker exposure to hazardous materials. |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture, accelerating reaction rates. nih.gov | Shorter reaction times, increased yields, and reduced energy consumption. |

| Biocatalysis | Employing enzymes to catalyze specific steps, such as reduction of the nitro group or transformations of the aldehyde. rsc.org | High chemo-, regio-, and stereoselectivity under mild conditions; use of renewable resources. |

| Solvent-Free Reactions | Conducting reactions by grinding or milling solid reactants together without a solvent (mechanochemistry). nih.gov | Eliminates solvent waste entirely, leading to high atom economy and efficiency. nih.gov |

Although this compound is an achiral molecule, the development of chiral analogs is of significant interest in medicinal chemistry, where stereochemistry often dictates biological activity. Stereoselective synthesis strategies focus on creating molecules with specific three-dimensional arrangements.

Modern synthetic methods allow for the construction of chiral piperidine rings and related structures with high levels of enantio- and diastereoselectivity. Organocatalysis, for example, has emerged as a powerful tool. Chiral thiourea-based catalysts can be used to facilitate asymmetric conjugate additions or intramolecular cyclizations, enabling the synthesis of highly substituted, enantioenriched piperidine derivatives. nih.govrsc.org Chemoenzymatic cascades, which combine the selectivity of enzymes with the versatility of chemical catalysts, offer another efficient route to chiral nitro alcohols from benzaldehyde precursors. nih.gov These strategies could be adapted to produce chiral analogs of the target compound, incorporating stereocenters on the piperidine ring or on a modified side chain.

Table 3: Potential Stereoselective Strategies for Chiral Analog Synthesis

| Methodology | Description | Potential Chiral Product |

|---|---|---|

| Organocatalytic Asymmetric Synthesis | Use of small chiral organic molecules (e.g., chiral thioureas, prolinol ethers) to catalyze reactions like Michael additions or Mannich reactions. nih.govrsc.org | Piperidine rings with multiple, well-defined stereocenters. |

| Chemoenzymatic Cascades | A one-pot sequence combining a chemical reaction (e.g., Wittig) with an enzymatic reduction (e.g., using a ketoreductase). nih.gov | Chiral alcohols derived from the aldehyde functional group. |

| Nitro-Mannich/Lactamisation Cascades | A sequence that builds a substituted nitropiperidinone ring system with high diastereoselectivity. beilstein-journals.orgnih.gov | Heavily decorated, stereochemically complex piperidinone analogs. |

To improve synthetic efficiency, chemists are increasingly turning to multi-component reactions (MCRs) and cascade (or domino) processes. These approaches combine several bond-forming events in a single reaction vessel, avoiding the need for isolating and purifying intermediates. 20.210.105 This strategy saves time, resources, and reduces waste, aligning with the principles of green chemistry. 20.210.105tcichemicals.com

An MCR could theoretically construct the core of this compound or a more complex analog in a single step from three or more starting materials. tcichemicals.comnih.gov For example, MCRs are widely used to synthesize complex piperidine scaffolds. researchgate.netrsc.org

Cascade reactions, where the product of one reaction is the substrate for the next in a seamless sequence, are particularly powerful for building molecular complexity. 20.210.105 A hypothetical cascade for a derivative could involve an initial Michael addition, followed by a nitro-Mannich reaction and subsequent lactamisation, to rapidly generate a complex polycyclic structure containing the nitropiperidine motif. beilstein-journals.orgnih.gov Such processes are highly atom-economical and can generate structurally diverse molecules from simple precursors in a highly efficient manner. nih.gov

Table 4: Conceptual Comparison of Stepwise vs. Advanced Synthesis

| Parameter | Traditional Stepwise Synthesis | MCR / Cascade Synthesis |

|---|---|---|

| Number of Operations | Multiple (reaction, workup, purification for each step). | Single operation (one-pot). tcichemicals.com |

| Time & Labor | High. | Low. 20.210.105 |

| Solvent & Reagent Use | High, due to multiple steps and purifications. | Minimized. 20.210.105 |

| Waste Generation | Significant. | Significantly reduced. nih.gov |

| Overall Yield | Often lower due to material loss at each step. | Often higher as intermediates are not isolated. |

Advanced Spectroscopic and Structural Characterization of 3 Nitro 4 Piperidin 1 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering deep insights into the chemical environment of individual atoms.

High-Resolution ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most crucial steps in the structural verification of 3-Nitro-4-(piperidin-1-yl)benzaldehyde. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J), measured in Hertz (Hz), reveal connectivity between neighboring nuclei.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a singlet in the downfield region, typically around δ 9.7 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The proton at position 5, situated between the nitro and aldehyde groups, would likely be the most deshielded. The protons of the piperidine (B6355638) ring would appear in the upfield region, with distinct signals for the axial and equatorial protons adjacent to the nitrogen and the remaining methylene (B1212753) groups.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each carbon atom. The carbonyl carbon of the aldehyde group would be highly deshielded, appearing significantly downfield. The aromatic carbons would have chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating piperidinyl group. The piperidine ring would exhibit characteristic signals for its methylene carbons in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound This table is based on established principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.7 | s | - |

| Aromatic-H | 7.5 - 8.5 | m | - |

| Piperidine-H (α) | 3.0 - 3.5 | m | - |

| Piperidine-H (β, γ) | 1.5 - 2.0 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on established principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde-C=O | 185 - 195 |

| Aromatic-C (substituted) | 120 - 160 |

| Aromatic-C-H | 110 - 140 |

| Piperidine-C (α) | 50 - 60 |

| Piperidine-C (β) | 25 - 35 |

| Piperidine-C (γ) | 20 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structural Features

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu It would be instrumental in tracing the connectivity of the protons within the piperidine ring and confirming the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This can provide valuable information about the conformation of the piperidine ring and its orientation relative to the aromatic ring.

Deuterated Solvents and Temperature-Dependent NMR Studies

The choice of deuterated solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding or those with acidic character. nih.gov Running NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆) can help to resolve overlapping signals and provide insights into solvent-solute interactions. ipb.pt

Temperature-dependent NMR studies can reveal information about dynamic processes, such as conformational changes. researchgate.net For this compound, such studies could be used to investigate the ring-flipping of the piperidine moiety and any restricted rotation around the C-N bond connecting the piperidine to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy. mdpi.com For this compound (C₁₂H₁₄N₂O₃), the exact mass can be calculated and compared to the experimentally determined value. This comparison allows for the unambiguous determination of the molecular formula, a critical step in confirming the identity of the compound.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Calculated Exact Mass | 234.1004 |

| Ionization Mode | ESI+ |

| Observed Ion [M+H]⁺ (Predicted) | 235.1077 |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Pathway Analysis

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules, typically observing the protonated molecule [M+H]⁺ in the positive ion mode. scispace.comscielo.br By inducing fragmentation of this parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern is obtained, which serves as a fingerprint for the molecule and helps to confirm its structure. nih.govrsc.orgresearchgate.net

The fragmentation of this compound would likely involve characteristic losses. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO. nih.gov The piperidine ring could also undergo fragmentation. Analyzing these fragment ions allows for a detailed reconstruction of the molecular structure.

Table 4: Predicted ESI-MS Fragmentation for this compound This table presents plausible fragmentation pathways based on the known behavior of similar chemical structures.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 235.1077 [M+H]⁺ | 218.0817 | NH₃ | Loss of ammonia (B1221849) from piperidine |

| 235.1077 [M+H]⁺ | 188.1028 | NO₂ | Loss of the nitro group |

| 235.1077 [M+H]⁺ | 151.0759 | C₅H₁₀N | Loss of the piperidine moiety |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Characteristic Vibrational Frequencies of Functional Groups (Aldehyde C=O, Nitro NO₂, Piperidinyl C-N) and Band Assignments

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups. The precise positions of these bands are influenced by the electronic effects of the substituents on the benzene ring.

Aldehyde Group (CHO) : The aldehyde group presents two key vibrational modes. The C=O stretching vibration is a strong, prominent band typically found in the region of 1685-1710 cm⁻¹ for aromatic aldehydes. fishersci.co.uk The conjugation of the aldehyde group with the aromatic ring lowers the frequency compared to aliphatic aldehydes (1720-1740 cm⁻¹). rsc.org Another diagnostic band is the C-H stretch of the aldehyde group, which appears as one or two moderate bands between 2695 cm⁻¹ and 2830 cm⁻¹. scbt.com

Nitro Group (NO₂) : The nitro group exhibits two characteristic stretching vibrations: an asymmetric (asym) stretch and a symmetric (sym) stretch. For substituted nitrobenzenes, the asymmetric NO₂ stretching vibration is typically observed as a strong band in the range of 1535 ± 30 cm⁻¹, while the symmetric stretch appears at 1345 ± 30 cm⁻¹. scbt.combeilstein-journals.org

Piperidinyl Group (C-N) : The stretching vibration of the C-N bond of the piperidinyl group attached to the aromatic ring is expected in the range of 1260-1330 cm⁻¹. beilstein-journals.org The aliphatic C-N stretches within the piperidine ring also contribute to the spectrum in the fingerprint region.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1685 - 1710 | Strong |

| Aldehyde | C-H Stretch | 2695 - 2830 | Moderate |

| Nitro | NO₂ Asymmetric Stretch | 1505 - 1565 | Strong |

| Nitro | NO₂ Symmetric Stretch | 1315 - 1375 | Strong |

| Piperidinyl (Aromatic) | C-N Stretch | 1260 - 1330 | Moderate-Strong |

Analysis of Hydrogen Bonding and Intermolecular Interactions via IR Spectral Shifts

Intermolecular interactions, particularly hydrogen bonding, can cause noticeable shifts in the vibrational frequencies of the involved functional groups. In the solid state, molecules of this compound may engage in weak C-H···O hydrogen bonds. rsc.org For instance, the aldehydic C-H group can act as a hydrogen bond donor, interacting with the oxygen atoms of the nitro group on a neighboring molecule. rsc.org

Such interactions would lead to a shift in the vibrational frequencies of both the C=O and NO₂ groups. The C=O stretching frequency may shift to a lower wavenumber (a red shift) due to the formation of intermolecular dimers or chains. sigmaaldrich.com Similarly, the frequencies of the NO₂ stretching bands could be perturbed by their involvement as hydrogen bond acceptors. The presence of these interactions can lead to band broadening and shifts in the spectrum when comparing the compound in different phases (e.g., solid vs. dilute solution in a non-polar solvent).

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on molecular structure, conformation, and packing.

Single Crystal X-ray Diffraction for Absolute Structure Determination and Molecular Conformation Analysis

As of the latest literature surveys, a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, a definitive determination of its absolute structure and an analysis of its specific molecular conformation based on experimental crystallographic data are not possible at this time. Such an analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and three-dimensional shape of the molecule.

Crystal Packing Analysis, Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking), and Supramolecular Motifs

Without experimental crystal structure data, a detailed analysis of the crystal packing and specific supramolecular motifs for this compound cannot be conducted. However, in related substituted benzaldehyde (B42025) derivatives, crystal packing is often governed by a combination of weak intermolecular interactions. rsc.org These typically include weak C-H···O hydrogen bonds involving the aldehyde and nitro groups, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules, which contribute to the formation of stable, multi-dimensional networks. rsc.orgresearchgate.net

Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation) and Aromatic Substituents

A detailed experimental conformational analysis of the piperidine ring and the orientation of the aromatic substituents for this compound is contingent upon the availability of single-crystal X-ray diffraction data. In crystallographic studies of other compounds containing a piperidin-1-yl substituent, the piperidine ring typically adopts a stable chair conformation. nih.gov The orientation of this ring relative to the plane of the benzene ring would be a key conformational feature, determined by the torsion angles around the C-N bond connecting them.

Computational Chemistry and Theoretical Investigations of 3 Nitro 4 Piperidin 1 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-Nitro-4-(piperidin-1-yl)benzaldehyde, DFT calculations would provide significant insights into its fundamental chemical properties.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO Orbital Energies and Molecular Electrostatic Potential)

A geometry optimization would theoretically be the first step, calculating the most stable three-dimensional conformation of the molecule. Following this, an analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be performed. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map would also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. However, specific energy values and MEP maps for this compound have not been published.

Vibrational Frequency Calculations and Correlation with Experimental IR Spectra

Theoretical vibrational frequency calculations are typically performed to complement experimental infrared (IR) spectroscopy. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in an experimental IR spectrum to specific molecular motions, such as stretching or bending of particular bonds. This correlation helps to confirm the molecular structure. For this compound, such a comparative analysis is not present in the literature.

Natural Bond Orbital (NBO) Analysis for Understanding Stability and Charge Delocalization

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. This analysis would reveal the extent of electron delocalization from the piperidine (B6355638) ring to the nitro-substituted benzene (B151609) ring, which is critical for understanding the molecule's stability and electronic properties. Specific stabilization energies for this compound are not documented.

Prediction of Reactivity and Reaction Pathways

Based on the electronic properties derived from DFT calculations, theoretical predictions about the compound's reactivity and potential reaction pathways can be made. acs.org For instance, the nitro group is a strong electron-withdrawing group, and its effect on the aromatic ring's reactivity towards different reagents could be modeled. Such predictive studies for this compound have not been reported.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This is a key tool in drug discovery.

Prediction of Binding Affinities and Interactions with Biological Targets (e.g., Enzymes, Proteins, Receptors)

For this compound, molecular docking simulations would be used to screen its potential as an inhibitor or ligand for various biological targets, such as enzymes or receptors implicated in disease. The simulation would predict the binding energy and identify key interactions (like hydrogen bonds or hydrophobic interactions) with amino acid residues in the target's active site. While derivatives of this compound are noted for potential biological activity, specific docking studies identifying targets and binding affinities for the parent molecule are not available in the literature.

Ligand-Protein Contact Analysis and Torsion Profile Studies

Ligand-protein contact analysis is a crucial aspect of computational drug design, providing a detailed map of the interactions between a small molecule (ligand) and its target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the ligand's binding affinity and selectivity. The analysis of these contacts helps in understanding the molecular basis of a compound's biological activity and in guiding the design of more potent and specific derivatives.

Torsion profile studies, on the other hand, examine the conformational flexibility of a molecule by analyzing the energy changes associated with the rotation around specific chemical bonds. The preferred conformation of a ligand within a protein's binding site is a key determinant of its activity. Understanding the torsional landscape can reveal the most stable conformations and the energy barriers between them, which is critical for predicting how a molecule will adapt its shape to fit into a binding pocket.

Table 1: Illustrative Example of Ligand-Protein Contact Analysis for a Hypothetical Piperidine-Containing Inhibitor

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Nitro Group Oxygen | TYR 234 (OH) | 2.8 |

| Hydrogen Bond | Aldehyde Oxygen | LYS 112 (NH3+) | 3.1 |

| Hydrophobic | Piperidine Ring | LEU 87, ILE 154 | 3.5 - 4.0 |

| Pi-Pi Stacking | Benzene Ring | PHE 256 | 3.8 |

This table is a hypothetical representation to illustrate the type of data generated from a ligand-protein contact analysis.

Exploration of Potential Drug-Target Interactions and Mechanism of Action Hypotheses

Computational methods are instrumental in identifying potential protein targets for a bioactive compound and in formulating hypotheses about its mechanism of action. The biological activity of this compound and its derivatives is generally attributed to their capacity to interact with specific molecular targets. The presence of the nitro group can lead to bioreduction, forming reactive intermediates that can engage with cellular components, thereby producing a range of biological effects. Concurrently, the piperidinyl group may augment the compound's interaction with biological membranes and proteins.

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents. While the precise mechanisms are still under investigation, computational docking and molecular dynamics simulations on analogous nitroaromatic compounds suggest several plausible hypotheses:

Enzyme Inhibition: The compound or its derivatives could act as inhibitors for enzymes crucial to cancer cell survival and proliferation. The nitro group's electrophilicity, enhanced by the benzaldehyde (B42025) core, makes it a potential target for nucleophilic attack by amino acid residues in an enzyme's active site.

DNA Intercalation: Some nitroaromatic compounds have been shown to intercalate with DNA, disrupting replication and transcription processes and leading to apoptosis.

Generation of Reactive Oxygen Species (ROS): The reduction of the nitro group can lead to the formation of nitro radical anions, which can then react with molecular oxygen to produce superoxide (B77818) radicals and other ROS, inducing oxidative stress and cell death.

These hypotheses can be computationally tested by docking the molecule into the active sites of known cancer-related proteins or by simulating its interaction with DNA.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a molecule's activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the design of more effective drugs.

Development of QSAR Models for Predicting Biological Activity of Derivatives

While specific QSAR models for this compound derivatives were not found in the search results, studies on other nitroaromatic compounds provide a framework for how such models could be developed. researchgate.netlmaleidykla.lt For a series of derivatives, a range of molecular descriptors would be calculated, including:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. researchgate.netlmaleidykla.lt

Steric Descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule. researchgate.net

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which indicates how the molecule distributes between a lipid and an aqueous phase.

Topological Descriptors: Which are numerical representations of the molecular structure.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. The predictive power of the model is then validated using both internal and external sets of compounds.

Table 2: Example of Descriptors Used in a QSAR Model for Antibacterial Nitroaromatic Compounds

| Descriptor | Description | Influence on Activity |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower values often correlate with higher activity |

| LogP | Octanol-water partition coefficient | Parabolic relationship, indicating an optimal hydrophobicity |

| Molecular Weight | Total mass of the molecule | Increased weight can correlate with increased activity up to a point |

| Polar Surface Area | Surface area of polar atoms | Can influence membrane permeability and interaction with polar targets |

This table is based on general findings from QSAR studies on nitroaromatic compounds and serves as an illustrative example. researchgate.net

Elucidation of Structural Features Influencing Bioactivity Profiles

QSAR studies are pivotal in elucidating the key structural features that govern the biological activity of a series of compounds. For derivatives of this compound, a systematic modification of different parts of the molecule would likely reveal important structure-activity relationships.

The Nitro Group: The position and electronic environment of the nitro group are critical. Its electron-withdrawing nature influences the reactivity of the entire molecule. Studies on other nitroaromatics have shown that the reduction potential of the nitro group is often correlated with biological activity, particularly in antimicrobial and anticancer contexts. researchgate.netlmaleidykla.lt

The Piperidine Ring: Modifications to the piperidine ring, such as substitution or replacement with other heterocyclic systems, could significantly impact the molecule's solubility, membrane permeability, and binding to target proteins. The piperidine moiety can enhance interactions with biological membranes and proteins.

The Benzaldehyde Core: Substituents on the aromatic ring can modulate the electronic properties of the molecule, affecting both its reactivity and its ability to participate in interactions like pi-pi stacking with protein residues.

Chemical Reactivity and Synthetic Transformations of 3 Nitro 4 Piperidin 1 Yl Benzaldehyde

Reactions of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the chemical properties of the aromatic ring. It is susceptible to reduction and can participate in nucleophilic substitution reactions.

Reduction to Amino Group via Catalytic Hydrogenation or Chemical Reductants (e.g., SnCl₂)

The transformation of the nitro group into an amino group (-NH₂) is a fundamental and widely utilized reaction in organic synthesis, as it converts an electron-withdrawing group into an electron-donating one, paving the way for further derivatization. This reduction can be accomplished through several reliable methods.

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂). wikipedia.org The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure. This method is known for its high efficiency and clean reaction profile, often yielding the corresponding amine in high purity.

Chemical Reductants: A variety of chemical reagents can effectively reduce aromatic nitro groups. A classic and effective method involves the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid. This reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine. numberanalytics.com Other metals like iron (Fe) in acetic acid can also be employed. wikipedia.org

| Method | Reagents and Conditions | Product | Key Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C catalyst, solvent (e.g., ethanol) | 3-Amino-4-(piperidin-1-yl)benzaldehyde | High yield, clean reaction, simple workup |

| Chemical Reduction | SnCl₂/HCl or Fe/CH₃COOH | 3-Amino-4-(piperidin-1-yl)benzaldehyde | Effective for various substrates, tolerant of some functional groups |

Nucleophilic Aromatic Substitution Reactions of the Nitro Group under Basic Conditions

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). libretexts.org In this type of reaction, a nucleophile attacks the carbon atom bearing a suitable leaving group. While halides are more common leaving groups in SNAr reactions, the nitro group itself can be displaced under certain, typically harsh, basic conditions. nih.gov

For 3-nitro-4-(piperidin-1-yl)benzaldehyde, a strong nucleophile under basic conditions could potentially attack the carbon atom attached to the nitro group. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. The presence of the aldehyde group, another electron-withdrawing substituent, further facilitates this process by helping to stabilize the negative charge of the intermediate. libretexts.org

Bioreduction Pathways and Formation of Reactive Intermediates

Within biological systems, aromatic nitro compounds can undergo enzymatic reduction, a process known as bioreduction. This metabolic pathway is significant as it can lead to the formation of highly reactive intermediates. The nitro group is sequentially reduced, first to a nitroso (-N=O) derivative, then to a hydroxylamine (-NHOH), and finally to the corresponding amine (-NH₂). numberanalytics.com

These intermediates, particularly the nitroso and hydroxylamine species, are electrophilic and can covalently bind to cellular macromolecules such as proteins and DNA. This interaction can lead to various biological effects. The biological activity of compounds like this compound is often attributed to this bioreductive activation.

Reactions of the Aldehyde Group

The aldehyde group (-CHO) is one of the most reactive functional groups in organic chemistry, readily undergoing both oxidation and a variety of nucleophilic addition and condensation reactions.

Oxidation to Carboxylic Acid (e.g., using KMnO₄, CrO₃)

The aldehyde group of this compound can be easily oxidized to the corresponding carboxylic acid, yielding 3-nitro-4-(piperidin-1-yl)benzoic acid. This transformation is a common synthetic step that increases the compound's utility.

Strong oxidizing agents are typically used for this purpose. Common reagents include potassium permanganate (B83412) (KMnO₄) in a basic or neutral solution, and chromium-based reagents like chromium trioxide (CrO₃) in an acidic medium (Jones oxidation). Care must be taken during the oxidation to avoid side reactions, especially given the presence of other functional groups.

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base, heat | 3-Nitro-4-(piperidin-1-yl)benzoic acid |

| Chromium Trioxide (CrO₃) | Sulfuric acid, acetone (B3395972) (Jones reagent) | 3-Nitro-4-(piperidin-1-yl)benzoic acid |

Condensation Reactions for Schiff Base Formation

Aldehydes readily react with primary amines in a condensation reaction to form imines, commonly known as Schiff bases (-C=N-). rsisinternational.org This reaction is typically catalyzed by a small amount of acid or base and involves the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable imine product. rsisinternational.orgresearchgate.net

This compound can serve as the aldehyde component in the synthesis of a wide array of Schiff bases. By reacting it with various primary amines (R-NH₂), a diverse library of imine derivatives can be generated. These reactions are often carried out in a solvent like ethanol, sometimes with gentle heating to drive the dehydration step to completion. researchgate.netijmcmed.org The formation of the azomethine group (-HC=N-) is a key transformation, introducing a new site of chemical reactivity and often imparting specific biological activities to the resulting molecule. nih.gov

Nucleophilic Addition Reactions and Subsequent Transformations

The chemical reactivity of this compound is largely dictated by the aldehyde functional group, which is susceptible to nucleophilic addition reactions. The rate and outcome of these reactions are electronically modulated by the substituents on the aromatic ring: the nitro group (-NO₂) at the meta-position relative to the piperidine (B6355638) and the piperidine group at the para-position relative to the nitro group.

The nitro group is a potent electron-withdrawing group, which acts through both the inductive and resonance effects. doubtnut.com This withdrawal of electron density from the benzene (B151609) ring makes the carbonyl carbon of the aldehyde group more electrophilic and, therefore, more reactive towards nucleophiles. doubtnut.comvaia.com Conversely, the piperidine moiety is an electron-donating group. While it donates electrons into the ring, the powerful activating effect of the ortho-nitro group on the aldehyde's carbonyl carbon is generally considered to be the dominant influence on its reactivity in nucleophilic additions.

A key reaction in this class is the nitro-Mannich or aza-Henry reaction, which involves the nucleophilic addition of a nitroalkane (in its nitronate anion form) to an imine. wikipedia.org While the substrate is an aldehyde, it can be readily converted to an imine in situ, which then reacts with a nucleophile like a nitroalkane to form β-nitroamines. These products are synthetically valuable as they can be transformed into other important functional groups, such as 1,2-diamines or β-aminocarbonyl compounds. wikipedia.org

The general mechanism for nucleophilic addition to the aldehyde group proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the alcohol product.

Table 1: Influence of Substituents on Aldehyde Reactivity

| Substituent | Position (relative to CHO) | Electronic Effect | Impact on Carbonyl Carbon | Reactivity towards Nucleophiles |

|---|---|---|---|---|

| Nitro (-NO₂) | meta | Electron-withdrawing | Increases electrophilicity | Increased |

| Piperidine | ortho | Electron-donating | Decreases electrophilicity | Decreased |

Note: The net reactivity is a balance of these competing effects, with the electron-withdrawing nature of the nitro group typically enhancing the aldehyde's susceptibility to nucleophilic attack.

Reactions Involving the Piperidine Moiety

The piperidine ring in this compound is not merely a passive substituent; it is a critical pharmacophore that can be chemically modified and plays a significant role in the molecule's interaction with biological systems.

The piperidine scaffold is one of the most prevalent nitrogen-containing heterocyclic rings found in FDA-approved pharmaceuticals and natural alkaloids. researchgate.netencyclopedia.pub Its structure is frequently modified in drug discovery to optimize pharmacological properties. The functionalization of the piperidine ring can lead to a wide range of derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-Alzheimer's properties. researchgate.netajchem-a.com

The "escape from flatland" approach in drug design favors more saturated, three-dimensional structures, like those containing a piperidine ring, as they often interact more effectively with the binding sites of proteins. encyclopedia.pubnih.gov Derivatizations can include introducing substituents onto the piperidine ring or altering the ring itself. These modifications can fine-tune a compound's lipophilicity, polarity, and steric profile, thereby modulating its biological activity and pharmacokinetic properties. For instance, the introduction of a piperidine moiety has been shown to improve the brain exposure of certain dual inhibitors. encyclopedia.pub Even when the piperidine fragment does not form direct bonds with a receptor's active site, its presence can be optimal for achieving the desired pharmacological effects. encyclopedia.pub

Table 2: Examples of Piperidine Derivatizations and Their Potential Impact

| Type of Derivatization | Example Modification | Potential Effect on Biological Activity |

|---|---|---|

| Substitution on the ring | Addition of methyl or ethyl groups | Alters steric hindrance and lipophilicity, potentially improving binding affinity. ajchem-a.com |

| Chiral optimization | Use of (S or R)-isomers of piperidine precursors | Can lead to stereoselective interactions with chiral biological targets like enzymes or receptors. encyclopedia.pub |

| Ring transformation | Creation of spiro-piperidine structures | Increases structural rigidity and three-dimensionality, enhancing interaction with protein binding sites. nih.gov |

The piperidine moiety is crucial for mediating interactions with biological membranes and proteins. As a key structural component, it can engage in various non-covalent interactions that are fundamental to a molecule's mechanism of action.

The piperidine ring is largely aliphatic, allowing it to form stable hydrophobic interactions within the catalytic or binding pockets of proteins. encyclopedia.pub This is a common feature in many enzyme inhibitors where the piperidine scaffold fits into lipophilic regions of the active site. Furthermore, the nitrogen atom within the piperidine ring is basic and can be protonated under physiological conditions. This positive charge can facilitate electrostatic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. encyclopedia.pub These interactions can be critical for the binding affinity and selectivity of a drug candidate.

Advanced Mechanistic Studies of Reactions Involving this compound

Understanding the detailed mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing more efficient synthetic pathways. This involves studying both the speed and energy changes of the reaction (kinetics and thermodynamics) as well as the factors that govern selectivity.

Detailed kinetic studies are performed to understand the rate of a chemical reaction and the factors that influence it. For reactions involving this compound, this would typically involve monitoring the concentration of the reactant or product over time using spectroscopic methods like UV-Vis or NMR spectroscopy. The data obtained would be used to determine the reaction's rate law, rate constant, and the activation energy (Ea), which is the minimum energy required for the reaction to occur.

Thermodynamic studies focus on the energy changes that occur during a reaction to determine its spontaneity and the position of chemical equilibrium. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for these investigations. researchgate.net By calculating the Gibbs free energy (ΔG) of reactants, transition states, and products, researchers can predict the most favorable reaction pathway. A negative ΔG indicates a spontaneous reaction. Such theoretical studies can provide deep insights into the reaction mechanism at a molecular level. researchgate.net

Table 3: Conceptual Data from a Kinetic and Thermodynamic Study

| Parameter | Definition | Method of Determination | Example Value |

|---|---|---|---|

| Rate Constant (k) | A proportionality constant relating the rate of a reaction to the concentration of reactants. | Experimental (e.g., spectroscopy) | 1.5 x 10⁻³ M⁻¹s⁻¹ |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Arrhenius plot from temperature-dependent kinetic data | 65 kJ/mol |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the maximum reversible work that may be performed by a system. | Computational (e.g., DFT) | -25 kcal/mol |

In complex organic syntheses, achieving selectivity—the ability to target a specific part of a molecule or obtain a specific stereoisomer—is paramount. For derivatives of this compound, two key areas of selectivity are often crucial: chemoselectivity (retaining the nitro group) and stereoselectivity.

Nitro-group Retention: The nitro group is a strong electron-withdrawing group that is often essential for the biological activity of the final molecule, for instance, by enhancing binding affinity to a target enzyme. mdpi.com However, the nitro group is susceptible to reduction under various conditions (e.g., catalytic hydrogenation) to form an amino group. Therefore, a significant challenge is to perform transformations on other parts of the molecule (like the aldehyde or a substituent) while preserving the nitro group. This requires the careful selection of reagents and reaction conditions that are chemoselective. For example, using a mild reducing agent that selectively reduces an aldehyde without affecting the nitro group.

Selectivity in other reactions: The electronic properties of the nitro group can also influence the selectivity of other reactions. For example, in Wittig reactions of related nitro-substituted compounds, the position of the nitro group on the aromatic ring has been shown to significantly affect the Z/E stereoselectivity of the resulting alkene. researchgate.net Similarly, if a derivative of the title compound were to undergo epoxidation on an adjacent double bond, the electronic nature of the substituted ring and the steric bulk of the piperidine group would play a crucial role in directing the stereochemical outcome of the reaction.

Applications of 3 Nitro 4 Piperidin 1 Yl Benzaldehyde in Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde and the electronic effects of the nitro and piperidinyl groups make 3-Nitro-4-(piperidin-1-yl)benzaldehyde a crucial intermediate in the construction of diverse molecular scaffolds.

Precursor for Heterocyclic Compounds with Potential Therapeutic Applications

The structural framework of this compound is instrumental in the synthesis of various heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active molecules. The compound can be synthesized through the reaction of piperidine (B6355638) with 4-fluoro-3-nitrobenzaldehyde (B1361154). Its unique structure facilitates the development of a range of heterocyclic compounds that have shown potential for therapeutic use. For instance, piperidine-based thiosemicarbazones have been synthesized from piperidinyl-benzaldehyde derivatives, and these compounds are explored for their potential as inhibitors of enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. nih.gov

Synthesis of Dihydropyridine (B1217469) Derivatives and Calcium Channel Blockers

A significant application of this compound is in the Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction used to produce 1,4-dihydropyridine (B1200194) (DHP) derivatives. researchgate.netnih.gov DHPs are a well-established class of L-type calcium channel blockers, widely used in the treatment of cardiovascular diseases such as hypertension. researchgate.netresearchgate.net The synthesis involves the condensation of an aldehyde, in this case, this compound, with a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.netnih.gov The resulting dihydropyridine scaffold is essential for the calcium channel blocking activity. researchgate.net A series of 1,4-dihydropyridine derivatives have been synthesized and evaluated for their calcium channel antagonist activities, demonstrating the utility of this synthetic route. nih.govresearchgate.net

Development of Derivatives with Enhanced Biological Activities

Researchers have focused on modifying the structure of this compound to create derivatives with improved biological profiles, particularly in the area of oncology.

Antitumor and Antiproliferative Activity against Cancer Cell Lines (e.g., Prostate Cancer, Leukemia)

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. Research has highlighted their potential as anticancer agents, with studies showing significant inhibition of cell proliferation in prostate cancer and leukemia cell lines. mdpi.com

The antiproliferative activity of these derivatives has been quantified in several studies. For example, cytotoxic effects have been observed in prostate cancer cells (LNCaP and DU145), with IC50 values—the concentration of a drug that is required for 50% inhibition in vitro—ranging from 47 μM to 61 μM. The biological activity is often attributed to the ability of the molecule to interact with specific cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can lead to cellular damage, while the piperidinyl group can enhance the compound's interaction with biological membranes and proteins. Studies on other piperidine derivatives have also shown significant antiproliferative effects on various cancer cell lines. nih.gov For instance, a novel pyrroloquinoxaline derivative containing a piperidine moiety showed interesting cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937 cells, with IC50 values ranging from 8 to 31 μM. mdpi.com

| Cancer Cell Line | Cell Type | Compound Type | IC50 Value (μM) | Reference |

|---|---|---|---|---|

| LNCaP | Prostate Cancer | This compound derivative | 47 - 61 | |

| DU145 | Prostate Cancer | This compound derivative | 47 - 61 | |

| HL60 | Leukemia | Pyrroloquinoxaline derivative with piperidine | 8 - 31 | mdpi.com |

| K562 | Leukemia | Pyrroloquinoxaline derivative with piperidine | 8 - 31 | mdpi.com |

| U937 | Leukemia | Pyrroloquinoxaline derivative with piperidine | 8 - 31 | mdpi.com |

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of these compounds by identifying the chemical features that are most important for their biological activity. nih.gov For derivatives of this compound, SAR studies explore how modifications to the benzaldehyde (B42025) ring, the nitro group, and the piperidine moiety affect their cytotoxic and antiproliferative properties. For example, the position of the nitro group on the aromatic ring has been shown to be a critical determinant of antiproliferative effect in related nitro-substituted compounds. nih.gov Shifting the nitro substituent from the ortho- to the para-position can increase the potency of cell growth inhibition. nih.gov

Modifying the nitro group to an amino or hydroxyl group can enhance solubility and target binding. Furthermore, the synthesis of Schiff base derivatives from 4-(piperidin-1-yl)benzaldehyde (B83096) has been shown to yield compounds with anticancer activity. The nature of substituents on the phenyl ring of related thiosemicarbazone derivatives also plays a key role; for instance, an electron-withdrawing nitro group on the phenyl ring can enhance potency. nih.gov These insights from SAR studies guide the rational design of new derivatives with improved efficacy and selectivity as potential anticancer agents.

Antimicrobial Properties and Activity Against Specific Bacterial Strains

The antimicrobial potential of molecules containing piperidine and nitroaromatic moieties has been a subject of significant research. Chemical compounds with piperidine rings have been reported to possess antimicrobial activity against a variety of infectious agents. researchgate.net The antimicrobial action of nitro-containing compounds is often attributed to the reductive activation of the nitro group within microbial cells. This process can generate toxic intermediates, such as nitroso and superoxide (B77818) species, which may then covalently bind to DNA, leading to nuclear damage and cell death. encyclopedia.pub

Derivatives of this compound have demonstrated this potential. For instance, certain piperidine derivatives have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/ml. nih.gov Thiosemicarbazone derivatives, synthesized from related piperidinyl benzaldehydes, have also shown notable antimicrobial efficiency against strains like Staphylococcus aureus and Enterobacter sp. yu.edu.jo

| Derivative Class | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| Piperidine-substituted halobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | MIC values of 32-512 µg/ml. nih.gov |

| Piperidin-4-one thiosemicarbazones | Staphylococcus aureus, Enterobacter sp. | Significant antimicrobial efficiency. yu.edu.jo |

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway. nih.gov It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital precursor for the synthesis of nucleotides and certain amino acids necessary for DNA replication and cellular proliferation. mdpi.comnih.gov The inhibition of DHFR depletes the intracellular pool of reduced folates, which disrupts DNA synthesis and ultimately leads to cell death. researchgate.net This makes DHFR a significant target for antimicrobial and anticancer therapies. nih.govnih.gov

The this compound scaffold has been explored for its potential as a DHFR inhibitor. A new class of thiosemicarbazones derived from 4-piperidinylbenzaldehyde has been synthesized and evaluated for their activity against the DHFR enzyme. mdpi.com Structure-activity relationship studies revealed that a compound featuring a 3-nitro phenyl substitution exhibited the highest potency in the series, highlighting the critical role of the electron-withdrawing nitro group in enhancing inhibitory activity. mdpi.com

| Compound Class | Target Enzyme | Key Structural Feature for Activity | Significance |

|---|---|---|---|

| 4-Piperidinylbenzaldehyde-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | 3-Nitro phenyl substitution | Highest potency observed in the series, indicating strong inhibition. mdpi.com |

Enzyme Inhibition (e.g., Aldehyde Dehydrogenases, Reductases) and Cell Signaling Modulation

Beyond DHFR, this compound and its analogs have been investigated as inhibitors of other key enzymes, particularly aldehyde dehydrogenases (ALDHs). The ALDH superfamily consists of 19 enzymes that are vital for detoxifying both endogenous and exogenous aldehydes. nih.gov Increased ALDH activity is associated with various cancers and contributes to therapy resistance, making ALDH inhibitors a subject of clinical interest. nih.gov

Structure-function studies have identified dialkylamino-substituted benzaldehydes as a class of reversible inhibitors of class I ALDH. bohrium.com For example, 4-(N,N-dipropylamino)benzaldehyde was found to be a potent, reversible inhibitor of both mouse and human class I ALDH, with inhibition constants (Ki) as low as 3 nM. bohrium.com This suggests that the 4-(piperidin-1-yl)benzaldehyde core of the title compound is well-suited for interaction with the ALDH active site. The addition of the nitro group can further modulate this activity. These compounds can also influence cell signaling pathways and gene expression, resulting in broader changes to cellular metabolism and function.

Applications in Material Science and Optoelectronics

The distinct electronic characteristics of this compound make it a compound of interest in the field of material science, particularly for applications in nonlinear optics.

Nonlinear optical (NLO) materials are crucial for technologies in optoelectronics, optical communication, and information processing. frontiersin.orgrsc.orgmdpi.com The performance of organic NLO materials is often rooted in their molecular structure. A highly effective design paradigm for NLO molecules involves a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge. nih.gov This arrangement facilitates intramolecular charge transfer, which is responsible for large nonlinear optical responses.

The structure of this compound is an archetypal example of this push-pull design.

Electron Acceptor (Pull): The nitro group (-NO₂) is a powerful electron-withdrawing group.

Electron Donor (Push): The piperidinyl group is a strong electron-donating substituent.

π-Conjugated Bridge: The benzene (B151609) ring serves as the π-system that connects the donor and acceptor.

This intrinsic molecular architecture makes this compound an excellent candidate for use as a chromophore in NLO materials or as a precursor for the synthesis of more complex NLO polymers and crystals.

The same intramolecular charge-transfer characteristics that make this compound promising for NLO applications also suggest its potential use in developing fluorescent sensors and bioimaging agents. Molecules with strong donor-acceptor frameworks often exhibit fluorescence, a property that is fundamental to these applications.

For instance, zinc(II) complexes derived from a related compound, 3-nitro-salicylaldehyde thiosemicarbazone, have been shown to display fluorescence with emission maxima in the range of 438–473 nm. This demonstrates that the core nitro-substituted aromatic structure can serve as a fluorophore. Such fluorescent compounds can be engineered into probes that change their light-emitting properties in response to specific analytes, ions, or changes in their microenvironment (e.g., pH or polarity), making them valuable tools for chemical sensing and biological imaging.

Future Research Perspectives and Challenges

Design and Synthesis of Advanced Analogs with Tuned Specificity and Potency

A significant future direction for research on 3-Nitro-4-(piperidin-1-yl)benzaldehyde lies in the rational design and synthesis of advanced analogs. The goal is to modulate its physicochemical and pharmacological properties to achieve enhanced biological activity with improved specificity and potency. This can be approached through several strategies:

Modification of the Piperidine (B6355638) Ring: The piperidine moiety offers a prime site for modification. Introducing substituents on the piperidine ring can alter the compound's lipophilicity, basicity, and steric profile. These changes can, in turn, influence how the molecule interacts with biological targets, potentially leading to stronger and more specific binding.

Alterations to the Benzaldehyde (B42025) Core: Systematic changes to the core aromatic structure, such as the introduction of additional substituents or the replacement of the phenyl ring with other heterocyclic systems, could lead to novel compounds with distinct biological activities.

Functional Group Transformations: The aldehyde and nitro groups are amenable to a wide range of chemical transformations. For instance, the aldehyde can be converted to other functional groups like carboxylic acids or amines, while the nitro group can be reduced to an amino group, which can then be further derivatized. These transformations would create a library of analogs with diverse chemical properties.

The synthesis of these new analogs will require the development of robust and versatile synthetic routes that allow for the efficient introduction of a variety of functional groups.

In-depth Mechanistic Studies of Biological Interactions and Pathways

While preliminary studies may suggest potential biological activities for this compound and its derivatives, a thorough understanding of their mechanism of action at the molecular level is crucial for their development as therapeutic agents. Future research should focus on:

Target Identification and Validation: Identifying the specific cellular targets with which the compound and its analogs interact is a primary challenge. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and computational docking studies. Once potential targets are identified, their role in the observed biological effects must be validated.

Pathway Analysis: Understanding the downstream signaling pathways that are modulated by the compound is essential. This involves investigating changes in gene expression, protein phosphorylation, and other cellular processes upon treatment with the compound.

Role of the Nitro Group: The nitroaromatic moiety is a key feature of the molecule. In-depth studies are needed to elucidate the role of bioreduction of the nitro group in the compound's biological activity. This includes identifying the enzymes responsible for this reduction and the nature of the reactive intermediates formed.

These mechanistic studies will provide a solid foundation for the rational design of second-generation compounds with improved therapeutic profiles.

Exploration of Novel Synthetic Methodologies for Sustainable Production

The traditional synthetic routes to this compound and its analogs often rely on harsh reagents and generate significant waste. A key challenge for the future is the development of more sustainable and environmentally friendly synthetic methodologies. Research in this area should explore:

Green Solvents and Catalysts: Replacing conventional organic solvents with greener alternatives, such as water or bio-based solvents, is a major goal. mdpi.com The development of highly efficient and recyclable catalysts, including biocatalysts or metal-organic frameworks, can also significantly improve the sustainability of the synthesis.

Process Intensification: Techniques like flow chemistry and microwave-assisted synthesis can offer significant advantages over traditional batch processes, including reduced reaction times, improved yields, and enhanced safety. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste, is a fundamental principle of green chemistry. acs.org

By embracing these green chemistry principles, the production of this compound and its derivatives can be made more economically viable and environmentally responsible.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. nih.gov For this compound, these computational tools can be leveraged to:

De Novo Design of Analogs: AI-powered generative models can design novel molecular structures with desired properties, such as high predicted bioactivity and low toxicity. mdpi.com This can significantly expand the chemical space explored for new drug candidates based on the this compound scaffold.

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and toxicity of new analogs before they are synthesized. clinmedkaz.orgnih.gov This can help to prioritize the most promising candidates for experimental testing, thereby saving time and resources.

Synthesis Route Optimization: AI can be used to predict the outcomes of chemical reactions and to design optimal synthetic pathways. preprints.org This can accelerate the synthesis of new compounds and facilitate the discovery of more efficient and sustainable production methods.

The successful integration of AI and ML into the research pipeline for this compound will require the generation of high-quality experimental data for model training and validation.

Q & A

Q. What are the recommended laboratory-scale synthesis methods for 3-Nitro-4-(piperidin-1-yl)benzaldehyde?

- Methodology : The compound is typically synthesized via condensation reactions. For example, 4-(piperidin-1-yl)benzaldehyde derivatives can react with nitro-substituted reagents under reflux conditions using ethanol as a solvent and glacial acetic acid as a catalyst. After refluxing, the product is isolated via vacuum filtration and characterized using NMR and LC-MS .

- Key Steps :

- Reflux at 80–100°C for 4–6 hours.

- Monitor reaction progress via TLC.

- Purify by recrystallization or column chromatography.

Q. How should researchers handle and store this compound to ensure stability?

- Handling :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors .

- Storage :

- Keep in a dry, airtight container at room temperature (20–25°C) or lower.

- Protect from moisture and light to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- 1H/13C NMR : Peaks for the aldehyde proton (δ ~10 ppm), aromatic protons (δ 6.5–8.5 ppm), and piperidinyl protons (δ 1.6–3.5 ppm) .

- LC-MS/ESI-MS : Molecular ion peaks (e.g., m/z 442.3 [M+H]+ for related derivatives) confirm molecular weight .

- Supplementary Techniques :

- FTIR : Detects functional groups (C=O stretch at ~1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity in epoxidation or nitro-group retention?

- Case Study : Ce-MOF catalysts enhance selectivity for epoxidation over aldehyde formation (80% selectivity for styrene oxide vs. 20% for benzaldehyde in analogous systems) .

- Parameters to Adjust :

- Catalyst loading (0.5–2 mol%).

- Solvent polarity (e.g., dichloromethane vs. ethanol).

- Temperature (lower temps favor nitro-group stability).